trans-3-Hydroxycyclopentanecarbonitrile

Descripción general

Descripción

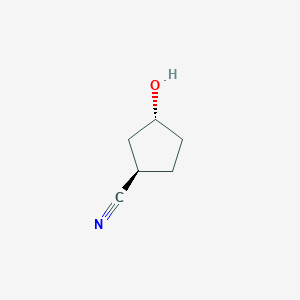

Trans-3-Hydroxycyclopentanecarbonitrile: is an organic compound with the molecular formula C6H9NO It is characterized by a cyclopentane ring substituted with a hydroxyl group and a nitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trans-3-Hydroxycyclopentanecarbonitrile can be synthesized through several methodsThe reaction conditions typically involve the use of a base, such as sodium hydroxide, and a nitrile source, such as cyanogen bromide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: Trans-3-Hydroxycyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 3-cyanocyclopentanone or 3-cyanocyclopentanoic acid.

Reduction: Formation of 3-hydroxycyclopentylamine.

Substitution: Formation of 3-alkoxycyclopentanecarbonitrile or 3-acetoxycyclopentanecarbonitrile.

Aplicaciones Científicas De Investigación

Organic Synthesis

a. Epoxide Ring-Opening Reactions

One of the primary applications of trans-3-Hydroxycyclopentanecarbonitrile is in the synthesis of complex organic molecules through epoxide ring-opening reactions. These reactions are crucial for creating diverse trisubstituted cyclopentanes, which are valuable intermediates in organic synthesis. The use of catalysts such as cesium carbonate has been shown to facilitate these reactions effectively, allowing for the introduction of various functional groups into the cyclopentane framework .

b. Synthesis of Amides and Carboxylic Acids

The compound can also be utilized in the synthesis of amide- and carboxylic acid-based derivatives. By introducing a cyano group into the cyclopentane core and subsequently hydrolyzing it, researchers can create a range of new compounds with potential biological activity. This method has been demonstrated to yield products with significant structural diversity, which can be further modified for specific applications .

Medicinal Chemistry

a. Biological Activity

This compound and its derivatives have been investigated for their biological activities, particularly as potential inhibitors in various therapeutic contexts. For example, compounds derived from this structure have shown promise as inhibitors of tropomyosin-related kinase (Trk), which is associated with cancer and pain conditions. This highlights the compound's potential utility in drug development aimed at treating serious health issues .

b. Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications to its structure can enhance or diminish its biological activity. By systematically altering substituents on the cyclopentane ring, researchers can identify lead compounds for further development .

Case Studies

a. Synthesis Case Study

A notable case study involved the synthesis of (1RS,2SR,3RS)-3-[benzyl(methyl)amino]-2-hydroxycyclopentanecarbonitrile using this compound as a starting material. The reaction was catalyzed by diethylaluminum cyanide under controlled conditions, leading to a high yield of the desired product. This study illustrates the compound's utility in producing biologically relevant molecules efficiently .

b. Biological Evaluation Case Study

Another case study focused on evaluating the biological activity of derivatives synthesized from this compound against various cancer cell lines. The results indicated that certain modifications to the compound significantly increased its potency as an anti-cancer agent, demonstrating its potential for further development in therapeutic applications .

Data Tables

Mecanismo De Acción

The mechanism of action of trans-3-Hydroxycyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, the hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitrile group can also participate in interactions with nucleophiles, affecting various biochemical pathways .

Comparación Con Compuestos Similares

3-Hydroxycyclopentanone: Lacks the nitrile group, making it less reactive in certain chemical reactions.

Cyclopentanecarbonitrile: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

3-Cyanocyclopentanone: Contains both a nitrile and a carbonyl group, making it more reactive in oxidation reactions.

Uniqueness: Trans-3-Hydroxycyclopentanecarbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the cyclopentane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

Introduction

Trans-3-hydroxycyclopentanecarbonitrile is a compound of interest due to its potential biological activities, particularly in the context of enzymatic interactions and metabolic pathways. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its cyclopentane structure with a hydroxyl group and a nitrile functional group. The molecular formula is , and it has been studied for its role in various biochemical processes.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 113.12 g/mol |

| CAS Number | 5117-85-1 |

Enzymatic Interactions

Research has shown that this compound can act as a substrate for specific enzymes, influencing metabolic pathways. For instance, it has been observed to interact with nitrile hydratase, an enzyme that catalyzes the hydration of nitriles to amides. The structural arrangement of the compound appears to enhance the activity of this enzyme, suggesting potential applications in biotransformation processes .

Metabolic Pathways

The compound is also involved in pathways related to amino acid metabolism. In particular, studies indicate that it may play a role in the biosynthesis of carnitine, which is crucial for fatty acid metabolism . The stereochemistry of related compounds has been defined through enzymatic studies, providing insights into how this compound might participate in these metabolic processes.

Case Studies

Case Study 1: Nitrile Hydratase Activity

A study focused on the kinetic resolution of this compound demonstrated its positive influence on nitrile hydratase activity. The results indicated that the compound enhances the enzyme's efficiency, leading to increased conversion rates of nitriles into their corresponding amides. This finding suggests that this compound could be utilized in industrial applications for the production of amides from nitriles .

Case Study 2: Carnitine Biosynthesis

Another investigation explored the role of this compound in carnitine biosynthesis. The study revealed that this compound serves as an intermediate in the enzymatic conversion processes facilitated by TMLH (Nε-trimethyllysine hydroxylase). The stereochemical outcomes were carefully analyzed using NMR spectroscopy, confirming that this compound is involved in producing specific stereoisomers essential for carnitine synthesis .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enhanced Enzyme Activity : The compound positively influences nitrile hydratase activity, leading to improved conversion rates in biotransformation processes.

- Role in Metabolism : It plays a significant role in amino acid metabolism and carnitine biosynthesis, indicating its importance in energy metabolism.

- Potential Applications : Given its enzymatic interactions, this compound may have applications in pharmaceuticals and biotechnology for synthesizing specific compounds.

Propiedades

IUPAC Name |

(1R,3R)-3-hydroxycyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYFMEDJHNTXQX-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.